

## Application Notes and Protocols: Phase 1a/1b Clinical Trial of LY4337713

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Phase 1a/1b clinical trial of **LY433771**3, a novel radioligand therapy targeting Fibroblast Activation Protein (FAP) for the treatment of advanced solid tumors.

### Introduction to LY4337713

LY4337713 is an investigational radiopharmaceutical agent developed by Eli Lilly and Company.[1] It consists of a small molecule ligand that targets FAP, linked to the beta-emitting radioisotope Lutetium-177 (177Lu).[2] FAP is a cell surface protein that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, while its presence in healthy adult tissues is limited.[2] This differential expression profile makes FAP an attractive target for delivering cytotoxic radiation directly to the tumor site, thereby minimizing off-target toxicity.

Mechanism of Action: **LY433771**3 binds to FAP on CAFs, leading to the localized delivery of beta radiation from <sup>177</sup>Lu. This ionizing radiation induces DNA damage and subsequent cell death in the FAP-expressing cells and surrounding tumor cells.

# Clinical Trial Design: FiREBOLT Study (NCT07213791)



The FiREBOLT study is a Phase 1a/1b, open-label, non-randomized, dose-escalation and dose-optimization study designed to evaluate the safety, tolerability, dosimetry, and preliminary efficacy of **LY433771**3 in adult participants with FAP-positive advanced or metastatic solid tumors.[3][4][5][6]

### Study Objectives:

| Phase                                      | Primary Objective                                                                                                       | Secondary Objectives                                                                                                                                                                   |
|--------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 1a (Dose Escalation)                 | To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of LY4337713.                      | To assess the safety and tolerability profile, pharmacokinetics, and dosimetry of LY4337713.                                                                                           |
| Phase 1b (Dose Optimization/<br>Expansion) | To evaluate the preliminary anti-tumor activity of LY4337713 at the RP2D, as measured by Objective Response Rate (ORR). | To further characterize the safety and tolerability, and to assess Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS). |

Patient Population: The study will enroll approximately 241 participants with histologically or cytologically confirmed advanced or metastatic solid tumors that are known to have high FAP expression.[3][5][7] Eligible tumor types include:

- Adenocarcinoma of the pancreas
- Hormone receptor (HR)-positive, HER2-negative breast cancer
- HER2-positive breast cancer
- Triple-negative breast cancer (TNBC)
- Platinum-resistant or refractory ovarian cancer
- Gastric cancer (adenocarcinoma)



- Colorectal cancer (CRC)
- Esophageal cancer (squamous cell carcinoma or adenocarcinoma)
- Cholangiocarcinoma

Participants must have received at least one prior line of systemic therapy for advanced or metastatic disease.[5][7]

## **Experimental Protocols**Patient Screening and FAP-Positivity Confirmation

Objective: To select eligible patients with FAP-positive tumors.

- Informed Consent: Obtain written informed consent from the patient.
- Eligibility Assessment: Confirm that the patient meets all inclusion and exclusion criteria as
  per the study protocol. Key exclusion criteria include active CNS metastases, significant
  myelosuppression, and prior total-body radiation.[5][7]
- Tumor Biopsy: Obtain a recent or archival tumor tissue sample.
- Immunohistochemistry (IHC) for FAP:
  - Fix the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
  - Cut 4-5 μm sections and mount on positively charged slides.
  - Perform antigen retrieval using a citrate-based buffer (pH 6.0) at 95°C for 20 minutes.
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.
  - Incubate with a validated primary antibody against FAP.
  - Apply a secondary antibody and a detection system (e.g., HRP-polymer).



- Visualize with a chromogen such as DAB and counterstain with hematoxylin.
- Scoring of FAP Expression: A pathologist will score the percentage of FAP-positive stromal
  cells and the intensity of staining. A predefined threshold for FAP positivity must be met for
  patient enrollment.





Click to download full resolution via product page

Patient Screening and FAP-Positivity Confirmation Workflow

## LY4337713 Administration and Dose Escalation (Phase 1a)

Objective: To determine the MTD of LY4337713.

- Patient Preparation: Ensure adequate hydration. Pre-medication to prevent infusion-related reactions may be administered as per protocol.
- Drug Administration: LY4337713 is administered as a slow intravenous infusion.[6]
- Dose Escalation Scheme: A "3+3" dose-escalation design will be employed.
  - A cohort of 3 patients will be treated at a specific dose level.
  - If 0 out of 3 patients experience a Dose-Limiting Toxicity (DLT) within the first cycle, the next cohort will be escalated to the next dose level.
  - If 1 out of 3 patients experiences a DLT, the cohort will be expanded to 6 patients at the same dose level. If no further DLTs are observed in the additional 3 patients (i.e., ≤1/6), dose escalation will proceed.
  - If ≥2 out of 3 or ≥2 out of 6 patients experience a DLT, the MTD is considered to have been exceeded, and the previous dose level will be declared the MTD.
- DLT Assessment: Patients will be monitored for DLTs for a predefined period (typically the
  first treatment cycle). DLTs are defined as specific adverse events of Grade 3 or higher that
  are considered related to the study drug.





Click to download full resolution via product page

#### Phase 1a Dose Escalation Scheme

## **Dosimetry Assessment**

Objective: To determine the radiation absorbed dose in tumors and normal organs.

- SPECT/CT Imaging: Whole-body Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) scans will be performed at multiple time points post-infusion of **LY4337713** (e.g., 2, 24, 48, and 72 hours).
- Image Analysis:
  - Regions of Interest (ROIs) will be drawn on the SPECT/CT images for tumors and key organs (e.g., kidneys, liver, bone marrow).
  - The activity concentration in each ROI will be quantified at each time point.
- Pharmacokinetic Modeling: Time-activity curves will be generated for each ROI. The cumulative activity (residence time) will be calculated by integrating these curves.



 Dose Calculation: The absorbed dose will be calculated using a standard dosimetry software package (e.g., OLINDA/EXM), which applies the Medical Internal Radiation Dose (MIRD) formalism.

## **Efficacy Assessment (Phase 1b)**

Objective: To evaluate the anti-tumor activity of LY4337713.

- Tumor Imaging: Tumor assessments will be performed at baseline and at regular intervals during treatment (e.g., every 8 weeks) using CT or MRI.
- Response Evaluation: Tumor response will be evaluated by the investigator according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[5]
  - Complete Response (CR): Disappearance of all target lesions.
  - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
  - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
- Calculation of Endpoints:
  - ORR: (Number of CR + PR) / Total number of evaluable patients.
  - DCR: (Number of CR + PR + SD) / Total number of evaluable patients.
  - DoR: Time from the first documented response to the first documented disease progression or death.
  - PFS: Time from the start of treatment to the first documented disease progression or death.



## **Signaling Pathway**

**LY433771**3's mechanism of action is direct and physical, relying on the targeted delivery of radiation rather than modulation of a specific signaling pathway. The ligand component of **LY433771**3 binds to FAP on the surface of CAFs, which then internalizes. The conjugated <sup>177</sup>Lu emits beta particles, which cause single and double-strand DNA breaks in the target cell and adjacent cells within a radius of a few millimeters, leading to apoptosis.



Click to download full resolution via product page

Mechanism of Action of LY4337713



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. LY 4337713 AdisInsight [adisinsight.springer.com]
- 2. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 3. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 4. theranostictrials.org [theranostictrials.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Eli Lilly's New Study on LY4337713: A Potential Game-Changer for Cancer Treatment [barchart.com]
- 7. A Study of LY4337713 in Participants With FAP-Positive Solid Tumors [ctv.veeva.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Phase 1a/1b Clinical Trial of LY4337713]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210030#phase-1a-1b-clinical-trial-design-for-ly4337713]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com